molecular formula C7H13NO3 B14496319 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol CAS No. 63551-42-8

2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol

Cat. No.: B14496319
CAS No.: 63551-42-8
M. Wt: 159.18 g/mol
InChI Key: YNFUKTJSEQPIBM-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
  • 2-(4,5-Dihydro-1,3-oxazol-2-ylmethyl)phenol
  • 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

Uniqueness

2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diol functionality allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds .

Properties

CAS No.

63551-42-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol

InChI

InChI=1S/C7H13NO3/c1-7(4-9,5-10)6-8-2-3-11-6/h9-10H,2-5H2,1H3

InChI Key

YNFUKTJSEQPIBM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C1=NCCO1

Origin of Product

United States

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